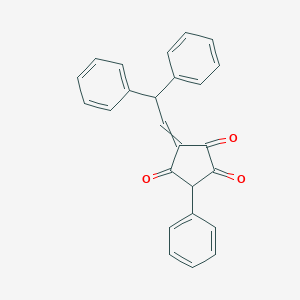
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione is an organic compound with a complex structure that includes multiple aromatic rings and a cyclopentane ring
Preparation Methods
The synthesis of 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl groups: This step involves Friedel-Crafts alkylation reactions to attach phenyl groups to the cyclopentane ring.
Formation of the trione structure: This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione structure to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 3-(2,2-Diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione include:
2,2’-Diphenyl-3,3’-Diindolylmethane: Known for its anticancer properties.
3,3’-Diindolylmethane: Exhibits antibacterial activity.
Indole derivatives: Possess various biological activities such as antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not seen with other similar compounds.
Properties
CAS No. |
92835-12-6 |
|---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(2,2-diphenylethylidene)-5-phenylcyclopentane-1,2,4-trione |
InChI |
InChI=1S/C25H18O3/c26-23-21(24(27)25(28)22(23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,20,22H |
InChI Key |
SJWATTDQBZWWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
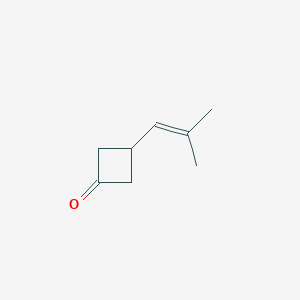
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
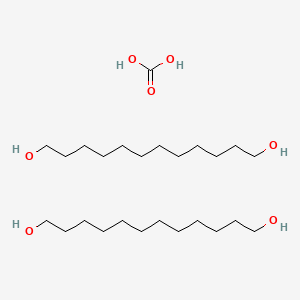
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
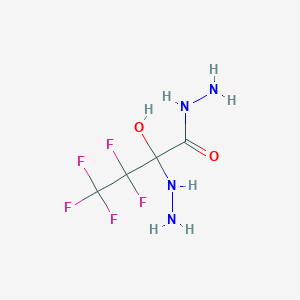
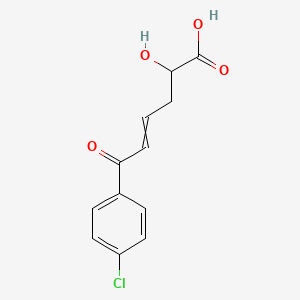
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
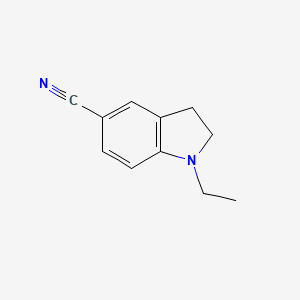
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
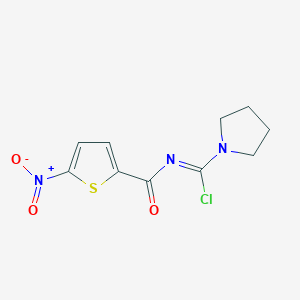
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
